(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine
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Overview
Description
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is a chemical compound that features a chloro-substituted phenyl ring attached to a pyrazole moiety and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then reduced to the amine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride .
Uniqueness
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is unique due to the presence of both a chloro-substituted phenyl ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in research and industry .
Properties
Molecular Formula |
C10H10ClN3 |
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Molecular Weight |
207.66 g/mol |
IUPAC Name |
(2-chloro-4-pyrazol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H,7,12H2 |
InChI Key |
RHYVMNIYSVPJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)CN)Cl |
Origin of Product |
United States |
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